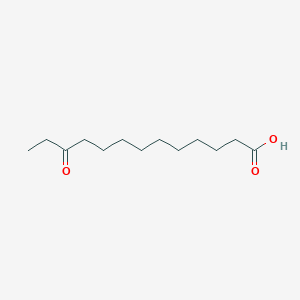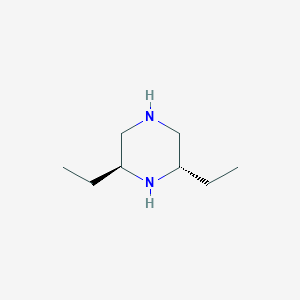
(2S,6S)-2,6-Diethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-Diethylpiperazine is a chiral piperazine derivative with two ethyl groups attached to the second and sixth positions of the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Diethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and ethyl halides.
Alkylation Reaction: The piperazine undergoes alkylation with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (2S,6S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing chiral catalysts to achieve high enantioselectivity during the alkylation step.
Purification: Implementing large-scale purification techniques, such as high-performance liquid chromatography (HPLC), to obtain the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2,6-Diethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the ethyl groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,6S)-2,6-Diethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of piperazine derivatives.
Materials Science: It serves as a precursor in the synthesis of polymers and other materials with specific properties.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,6S)-2,6-Diethylpiperazine involves its interaction with specific molecular targets:
Binding to Receptors: The compound can bind to various receptors in the central nervous system, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-Diethylpiperazine: The enantiomer of (2S,6S)-2,6-Diethylpiperazine with different stereochemistry.
2,6-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpiperazine: A piperazine derivative with ethyl groups at the second and fifth positions.
Uniqueness
Chirality: The (2S,6S) configuration imparts unique stereochemical properties that can influence biological activity.
Functional Groups: The presence of ethyl groups at specific positions can affect the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
1240583-50-9 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2S,6S)-2,6-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
WOTDHTQZNQMLIS-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H]1CNC[C@@H](N1)CC |
SMILES canonique |
CCC1CNCC(N1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)

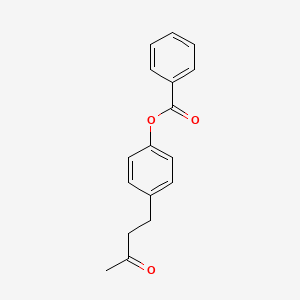
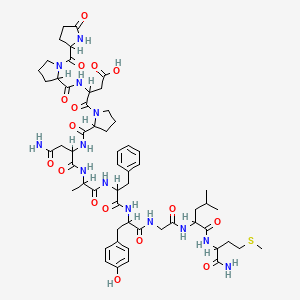
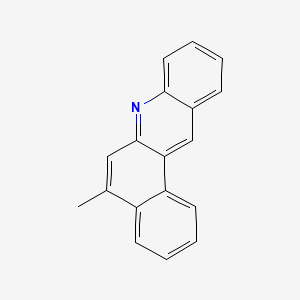

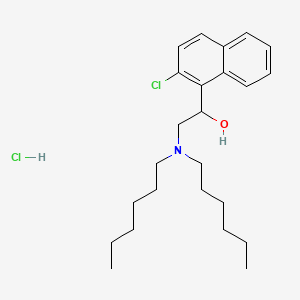


![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)

